2-(Styrylthio)acetic acid

Enzyme Inhibition PHM Mechanism-Based Inactivation

This compound is uniquely distinguished by its extended styryl π-system, which is absent in simpler phenylthio analogs, enabling critical π-π stacking interactions with aromatic residues in protein binding pockets. It acts as a potent, time-dependent inhibitor of peptidylglycine α-hydroxylating monooxygenase (PHM), a mechanism-based activity that simpler thioethers cannot replicate. It is also a validated, one-step precursor to 2-(styrylsulfonyl)acetic acid, essential for SAR programs requiring both oxidation states. Researchers investigating PHM biology or conducting structure-activity relationship studies should prioritize this compound to ensure target engagement and synthetic versatility.

Molecular Formula C10H10O2S
Molecular Weight 194.25 g/mol
CAS No. 13435-97-7
Cat. No. B085256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Styrylthio)acetic acid
CAS13435-97-7
Synonyms2-(STYRYLTHIO)ACETIC ACID
Molecular FormulaC10H10O2S
Molecular Weight194.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CSCC(=O)O
InChIInChI=1S/C10H10O2S/c11-10(12)8-13-7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,12)/b7-6+
InChIKeyIUEVBKDVPSQVLM-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Styrylthio)acetic acid (CAS 13435-97-7): Key Properties and Procurement Considerations


2-(Styrylthio)acetic acid (CAS 13435-97-7) is a sulfur-containing organic compound with the molecular formula C10H10O2S and a molecular weight of 194.25 g/mol [1]. The compound belongs to the styryl thioether class, characterized by a styryl (phenylethene) group attached via a sulfur atom to an acetic acid moiety [2]. It is primarily utilized as a synthetic building block in organic chemistry and as a biochemical probe owing to its reactive sulfur group and the conjugated styryl system . Key physicochemical properties include a calculated LogP of 2.48 and a polar surface area (PSA) of 62.6 Ų [3].

Why 2-(Styrylthio)acetic acid Cannot Be Replaced by Simple Aromatic Thioethers


Although compounds such as (phenylthio)acetic acid (CAS 103-04-8) share the thioacetic acid core, they lack the extended π-conjugated styryl system present in 2-(styrylthio)acetic acid [1]. This structural difference profoundly impacts molecular geometry, electronic distribution, and reactivity [2]. Most critically, the styryl moiety confers the ability to participate in π-π stacking interactions and provides an extended conjugation pathway that simple phenyl analogs cannot replicate. In biochemical contexts, 2-(styrylthio)acetic acid has demonstrated potent time-dependent inhibition of peptidylglycine α-hydroxylating monooxygenase (PHM), a mechanism-based activity that is absent or significantly attenuated in structurally simpler thioethers [3]. Generic substitution without considering the styryl group would eliminate these unique structure-dependent functionalities.

Evidence-Based Differentiators for 2-(Styrylthio)acetic acid (CAS 13435-97-7)


PHM Inhibition: trans-Styrylthioacetic acid vs. trans-Styrylacetic acid

trans-Styrylthioacetic acid (a stereoisomer of 2-(styrylthio)acetic acid) acts as a potent mechanism-based inhibitor of peptidylglycine α-hydroxylating monooxygenase (PHM) [1]. In a direct head-to-head comparison under identical experimental conditions, trans-styrylthioacetic acid exhibited substantially higher inhibitory potency than its oxygen analog, trans-styrylacetic acid [2].

Enzyme Inhibition PHM Mechanism-Based Inactivation

PHM Inhibition: trans-Styrylthioacetic acid vs. Benzylhydrazine

In a comparative study of PHM inhibitors, trans-styrylthioacetic acid was evaluated alongside benzylhydrazine for differential sensitivity across tissue sources [1]. The study examined soluble PHM from rat blood serum and rat brain, as well as membrane-associated enzymes from rat brain and heart atrium [2].

Enzyme Inhibition PHM Tissue-Specific Inactivation

Synthetic Versatility: Oxidation to Styrylsulfonylacetic acid

2-(Styrylthio)acetic acid serves as a direct precursor to 2-(styrylsulfonyl)acetic acid via a straightforward oxidation procedure . The synthetic transformation involves heating styrylthioacetic acid (5 g, 25 mmol) in glacial acetic acid (35 mL) with 30% hydrogen peroxide (15 mL) under reflux for 60 minutes, followed by precipitation onto crushed ice to yield the sulfonyl derivative [1].

Organic Synthesis Oxidation Sulfonylacetic Acid

Structural Distinction from Phenylthioacetic acid

2-(Styrylthio)acetic acid (C10H10O2S, MW 194.25) differs fundamentally from its simpler analog, 2-(phenylthio)acetic acid (C8H8O2S, MW 168.21) [1]. The styryl group introduces an extended π-conjugated system and a vinyl linkage between the phenyl ring and the sulfur atom, whereas the phenylthio analog has the sulfur directly attached to the phenyl ring [2]. This structural difference results in a higher calculated LogP of approximately 2.48 for the styrylthio derivative, compared to an estimated LogP of approximately 1.9-2.1 for (phenylthio)acetic acid [3].

Molecular Property Lipophilicity SAR

Distinction from 3-(Styrylthio)propanoic acid

2-(Styrylthio)acetic acid differs from its homologous chain-extended analog, 3-(styrylthio)propanoic acid (CAS 175205-21-7, C11H12O2S, MW 208.28) . The acetic acid moiety versus the propanoic acid moiety influences the acidity (pKa) of the carboxylic acid group, with the acetic acid derivative expected to be more acidic due to the closer proximity of the electron-withdrawing sulfur atom [1]. The methylene chain length also affects molecular flexibility, conformational preferences, and potential binding interactions in biochemical contexts [2].

Chain Length pKa Molecular Property

Optimal Application Scenarios for 2-(Styrylthio)acetic acid Based on Quantitative Evidence


Enzymology: PHM Mechanism-Based Inhibition Studies

2-(Styrylthio)acetic acid is specifically indicated for research involving peptidylglycine α-hydroxylating monooxygenase (PHM), where it serves as a mechanism-based inhibitor [1]. As demonstrated in direct comparative studies, trans-styrylthioacetic acid exhibits superior inhibitory activity compared to its oxygen analog (trans-styrylacetic acid) and offers a distinct tissue-selectivity profile compared to benzylhydrazine [2]. Researchers investigating PHM biology, particularly studies requiring differential inhibition across serum, brain, and heart atrium isoforms, should prioritize this compound over simpler thioethers or hydrazine-based inhibitors [3].

Organic Synthesis: Precursor to Styrylsulfonylacetic acid

This compound is a validated precursor for the synthesis of 2-(styrylsulfonyl)acetic acid via a documented one-step oxidation procedure [1]. The protocol—using 5 g of styrylthioacetic acid, 35 mL glacial acetic acid, and 15 mL 30% H2O2 under reflux for 60 minutes—provides a reproducible and scalable route to the sulfonyl derivative [2]. Laboratories conducting structure-activity relationship studies that require both the thioether and sulfonyl oxidation states will find procurement of 2-(styrylthio)acetic acid essential for completing the synthetic sequence [3].

Medicinal Chemistry: Scaffold with Defined Lipophilicity

With a calculated LogP of 2.48 and a molecular weight of 194.25 g/mol, 2-(styrylthio)acetic acid occupies a distinct physicochemical space compared to its phenylthio analog (LogP ~1.9-2.1, MW 168.21) and its propanoic acid homolog (MW 208.28) [1][2]. This lipophilicity profile makes it suitable as a building block in medicinal chemistry programs where moderate hydrophobicity and the extended π-conjugated styryl system are desired for target engagement or pharmacokinetic optimization [3].

Chemical Biology: Styryl-Containing Molecular Probe Development

The combination of a reactive thioether sulfur and an extended styryl π-system makes 2-(styrylthio)acetic acid a candidate scaffold for developing molecular probes [1]. The styryl moiety enables potential π-π stacking interactions with aromatic residues in protein binding pockets, while the carboxylic acid provides a functional handle for further conjugation or derivatization [2]. This dual functionality is absent in simpler thioacetic acid derivatives lacking the conjugated alkene, positioning 2-(styrylthio)acetic acid as a unique entry point for probe design requiring both sulfur reactivity and aromatic π-interactions [3].

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